molecular formula C15H13F2NO B4857288 N-benzyl-2,3-difluoro-4-methylbenzamide

N-benzyl-2,3-difluoro-4-methylbenzamide

Cat. No.: B4857288
M. Wt: 261.27 g/mol
InChI Key: VUTJNIPUDBWOLU-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-difluoro-4-methylbenzamide is a benzamide derivative characterized by a benzylamine group attached to a 2,3-difluoro-4-methyl-substituted benzoyl moiety.

Properties

IUPAC Name

N-benzyl-2,3-difluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-10-7-8-12(14(17)13(10)16)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTJNIPUDBWOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-benzyl-2,3-difluoro-4-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

N-Benzyl-2,2,2-trifluoroacetamide ()
  • Structure : Replaces the benzamide core with a trifluoroacetamide group.
  • Key Properties :
    • Antimicrobial Activity : Exhibits antifungal activity (MIC: 15.62–62.5 μg/mL) against Aspergillus flavus and Candida albicans .
    • Antioxidant Capacity : 78.97% radical scavenging at 1,000 μg/mL and enhanced ferric ion reduction (1.352 mM Fe(II)/g) compared to standards .
N-(2,3-Difluorobenzyl)-4-sulfamoylbenzamide ()
  • Structure : Features a 2,3-difluorobenzyl group and a sulfamoyl substituent on the benzamide.
  • Key Properties: Synthetic Accessibility: Prepared via standard acylation methods, similar to other benzamide derivatives . Potential Applications: Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting therapeutic relevance .
  • Comparison : The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance target binding compared to the methyl group in the target compound.
Nitrones with Fluorophenyl Motifs ()
  • Structure : Derivatives like 10c (2,4-difluorophenyl-substituted nitrones).
  • Key Properties :
    • Antioxidant Activity : 64.5–96% DPPH scavenging, dependent on fluorine positioning .
    • Lipoxygenase Inhibition : IC₅₀ = 10 µM for 10c, linked to fluorine’s electron-withdrawing effects .
  • Comparison : Fluorine at ortho and para positions enhances radical scavenging, suggesting that 2,3-difluoro substitution in the target compound may similarly optimize antioxidant efficacy.

Structure-Activity Relationships (SAR)

  • Fluorine Positioning: Ortho and meta fluorine (as in the target compound) may improve lipid solubility and membrane permeability compared to para-substituted analogs .
  • Methyl vs. Sulfamoyl Groups :
    • Methyl substitution (target compound) likely reduces polarity, favoring blood-brain barrier penetration, whereas sulfamoyl groups () enhance water solubility and enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2,3-difluoro-4-methylbenzamide
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